

Chemical structure and synthesis of Thymidine-13C-1

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An In-depth Technical Guide to the Chemical Structure and Synthesis of ¹³C-Labeled Thymidine

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical properties, structure, and synthesis of ¹³C-labeled thymidine. Specifically, this document focuses on thymidine labeled with a carbon-13 isotope at the methyl group position, a common stable isotope-labeled compound used in various scientific research applications.

Chemical Structure and Properties

Thymidine is a pyrimidine deoxynucleoside composed of a deoxyribose sugar linked to the pyrimidine base thymine. In ¹³C-labeled thymidine, one of the carbon atoms is replaced with its stable isotope, carbon-13. This isotopic labeling is crucial for studies in biochemistry, molecular biology, and metabolomics, as it allows for the tracking of thymidine's metabolic pathways and its incorporation into DNA.[1] The most common labeling position for single-carbon labeling is the methyl group attached to the C5 position of the pyrimidine ring.

The structure of methyl-13C-thymidine is shown below, with the isotopic label indicated.

Structure of [methyl-13C]-Thymidine:

Quantitative Data



The key physicochemical properties of both unlabeled and methyl-¹³C-labeled thymidine are summarized in the table below for easy comparison. The incorporation of a single ¹³C isotope results in a predictable increase in molecular weight.

Property	Unlabeled Thymidine	[methyl-¹³C]- Thymidine	Data Source(s)
CAS Number	50-89-5	200417-68-1	[2],[1]
Molecular Formula	C10H14N2O5	C9 ¹³ CH ₁₄ N ₂ O ₅	[3],[4]
Molecular Weight	242.23 g/mol	~243.23 g/mol	[2],[4]
IUPAC Name	1-[(2R,4S,5R)-4- Hydroxy-5- (hydroxymethyl)oxola n-2-yl]-5- methylpyrimidine-2,4- dione	1-[(2R,4S,5R)-4- hydroxy-5- (hydroxymethyl)oxola n-2-yl]-5-(¹³ C- methyl)pyrimidine-2,4- dione	[2],[4]
Melting Point	185 °C	Not specified; expected to be similar to unlabeled thymidine	[2]

Synthesis of [methyl-13C]-Thymidine

A convenient and efficient method for preparing gram quantities of ¹³C-methyl-labeled thymidine has been developed, which is essential for nuclear magnetic resonance (NMR) studies of DNA structure and dynamics.[4] The synthesis involves the lithiation of a protected 2'-deoxyuridine derivative followed by quenching with ¹³C-methyl iodide.[4]

Experimental Protocol

The following protocol is adapted from the procedure described by Ahmadian and Bergstrom (1998).[4]

Step 1: Protection of 2'-deoxyuridine



• 2'-deoxyuridine is first protected at the 3' and 5' hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride to yield 3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine. This step prevents side reactions at the hydroxyl groups during the subsequent lithiation.

Step 2: Lithiation and Methylation

- Dissolve 3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine (1 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) in a reaction vessel under an argon atmosphere.
- Cool the solution to -78 °C.
- Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 mmol) to the solution.
- Slowly add a 1.3 M solution of sec-butyllithium (sec-BuLi) in hexanes (3.2 mmol). The solution will turn deep red, indicating the formation of the lithiated intermediate at the C5 position.
- Stir the mixture at -78 °C for 30 minutes.
- Add a solution of ¹³C-methyl iodide (¹³CH₃I) (1.5 mmol) in 1 mL of THF to the reaction mixture. The red color should disappear within a few minutes.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Step 3: Deprotection and Purification

- Add 5 mL of a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture to remove the TBDMS protecting groups.
- Stir the solution at room temperature for 3 hours.
- Evaporate the solvent under reduced pressure.
- Dissolve the residue in a mixture of chloroform and methanol (80:20 v/v).
- Purify the crude product by column chromatography on silica gel, eluting with a chloroform/methanol solvent system.

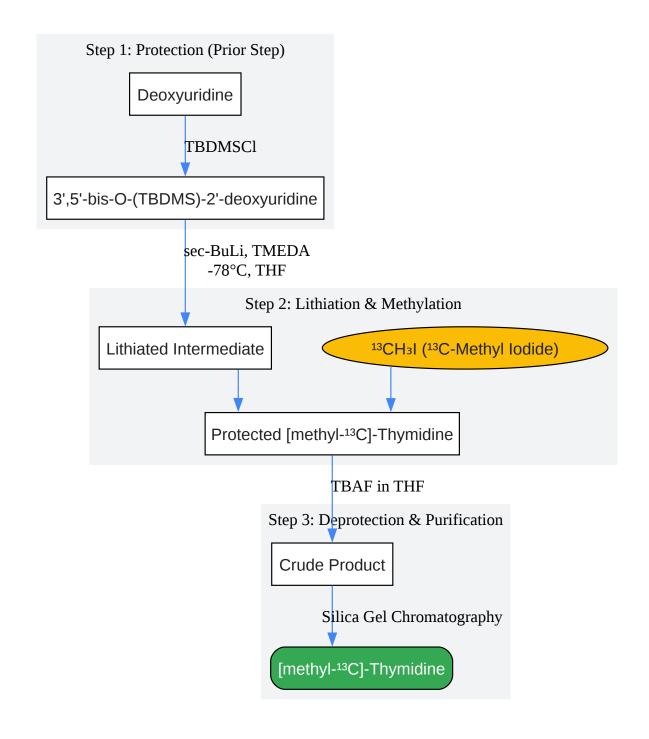


• Combine the fractions containing the desired product and evaporate the solvent to yield the final product, [methyl-13C]-thymidine. The final compound's mass spectrum (Chemical Ionization) should show an (M+H)⁺ peak at m/z 244, confirming the successful incorporation of the ¹³C isotope.[4]

Synthesis Workflow Diagram

The diagram below illustrates the key steps in the synthesis of [methyl-13C]-thymidine from the protected 2'-deoxyuridine precursor.





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Caption: Synthesis workflow for [methyl-13C]-thymidine.



Applications in Research

Isotopically labeled thymidine is a vital tool for studying DNA synthesis and cell proliferation.[5] [6] The stable ¹³C label allows researchers to use mass spectrometry and NMR spectroscopy to:

- Trace DNA Synthesis: Track the incorporation of thymidine into newly synthesized DNA during cell division.[1]
- Measure Cell Proliferation: Quantify the rate of cell growth in response to various stimuli or therapeutic agents.
- Metabolic Flux Analysis: Investigate the salvage and de novo pathways of nucleotide synthesis.[5]
- Structural Biology: Utilize ¹³C-edited NMR experiments to probe the structure and dynamics of DNA oligonucleotides.[7]

The use of stable isotopes like ¹³C avoids the safety and regulatory issues associated with radioactive isotopes, such as ³H-thymidine, making it a preferred choice for many modern research applications.[5]

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